molecular formula C12H9F2NO3 B1587058 Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 185011-67-0

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1587058
M. Wt: 253.2 g/mol
InChI Key: YENLNGOUWHSEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (EDFQC) is a novel, synthetically produced compound that has been gaining attention in the scientific community due to its potential applications in laboratory experiments and research. EDFQC has demonstrated a unique ability to bind to various biological targets, making it an attractive compound for further study.

Scientific Research Applications

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound with potential applications in various scientific fields. Below is a comprehensive analysis of six unique applications of this compound:

Application in Antibacterial Drug Synthesis

Scientific Field

Pharmaceutical Chemistry Application Summary: This compound is utilized in the synthesis of antibacterial drugs, particularly fluoroquinolones, which are a class of antibiotics. Methods and Procedures: It serves as a precursor or intermediate in the synthesis of various fluoroquinolone antibiotics. The compound undergoes various chemical reactions, including cyclization and fluorination, to form the quinolone core structure essential for antibacterial activity. Results and Outcomes: The synthesis of fluoroquinolone antibiotics using this compound has led to the development of drugs with broad-spectrum antibacterial properties. These drugs are effective against a wide range of bacterial infections and are commonly used in clinical settings.

Building on the previous applications, here’s another unique application of Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate:

Application in Anticancer Research

Scientific Field

Biochemistry and Pharmacology Application Summary: This compound is investigated for its potential use in anticancer drugs, particularly targeting specific cancer cell lines. Methods and Procedures: It is used as a scaffold in the synthesis of compounds that can interfere with the proliferation of cancer cells. The compound is modified through various chemical reactions to enhance its selectivity and potency against cancer targets. Results and Outcomes: Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain cancer cells, indicating its potential as a lead compound in anticancer drug development.

This application demonstrates the compound’s potential in contributing to the advancement of cancer treatment options. For detailed experimental procedures and quantitative results, it is recommended to consult specialized scientific literature or patents .

properties

IUPAC Name

ethyl 5,8-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLNGOUWHSEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384172
Record name Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

185011-67-0
Record name Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Citations

For This Compound
4
Citations
JK Shirey, AE Brady, PJ Jones, AA Davis… - Journal of …, 2009 - Soc Neuroscience
M 1 muscarinic acetylcholine receptors (mAChRs) may represent a viable target for treatment of disorders involving impaired cognitive function. However, a major limitation to testing …
Number of citations: 242 www.jneurosci.org
SN Mistry, C Valant, PM Sexton… - Journal of medicinal …, 2013 - ACS Publications
Established therapy in Alzheimer’s disease involves potentiation of the endogenous orthosteric ligand, acetylcholine, at the M 1 muscarinic receptors found in higher concentrations in …
Number of citations: 71 pubs.acs.org
TM Bridges - 2010 - ir.vanderbilt.edu
There exist five subtypes of the muscarinic acetylcholine receptor (M1-M5), which are differentially expressed throughout the body and play important roles in numerous physiological …
Number of citations: 4 ir.vanderbilt.edu
JK Shirey-Rice - 2010 - ir.vanderbilt.edu
Muscarinic acetylcholine receptors (mAChRs), specifically M1 and M4 subtypes, provide viable targets for the treatment of multiple central nervous system disorders. However, highly …
Number of citations: 5 ir.vanderbilt.edu

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